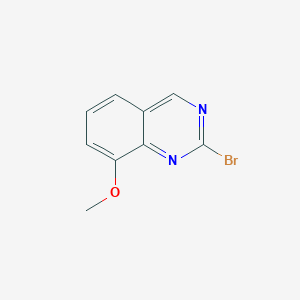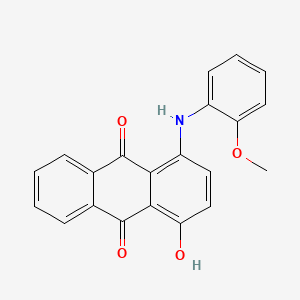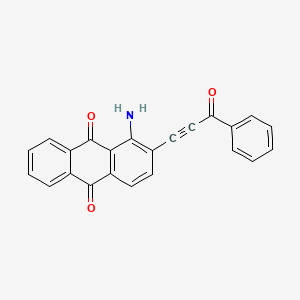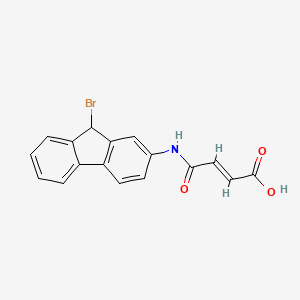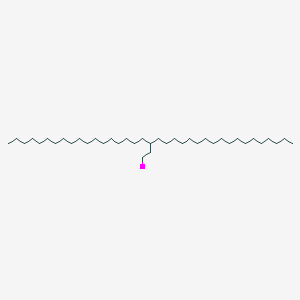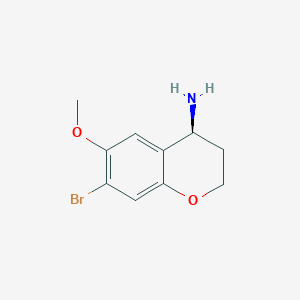
(S)-7-Bromo-6-methoxychroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Bromo-6-methoxychroman-4-amine is a chiral organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a methoxy group at the 6th position, along with an amine group at the 4th position, makes this compound unique. Its chiral nature means it has two enantiomers, with the (S)-enantiomer being the one of interest in this context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 6-methoxychroman, followed by the introduction of the amine group through nucleophilic substitution. The reaction conditions often require the use of a brominating agent like N-bromosuccinimide (NBS) and a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-6-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: 7-Bromo-6-hydroxychroman-4-amine.
Reduction: 6-Methoxychroman-4-amine.
Substitution: 7-Amino-6-methoxychroman-4-amine or 7-Thio-6-methoxychroman-4-amine.
Scientific Research Applications
(S)-7-Bromo-6-methoxychroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-methoxychroman: Lacks the amine group, making it less reactive in certain biological contexts.
6-Methoxychroman-4-amine: Lacks the bromine atom, which affects its binding affinity to certain targets.
7-Bromo-4-aminocoumarin: Similar structure but with a coumarin backbone instead of a chroman, leading to different chemical properties.
Uniqueness
(S)-7-Bromo-6-methoxychroman-4-amine is unique due to the combination of its bromine, methoxy, and amine groups, which confer specific chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different biological effects compared to the ®-enantiomer.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(4S)-7-bromo-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
InChI Key |
BLZRRFCKKDNLBE-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H](CCO2)N)Br |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)
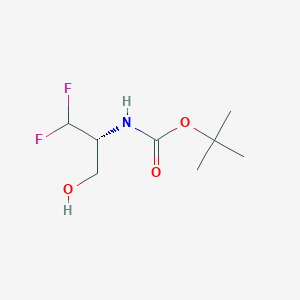
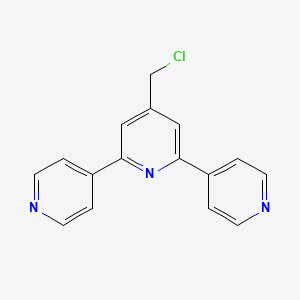
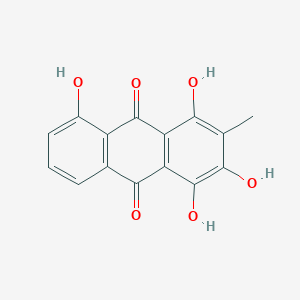
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
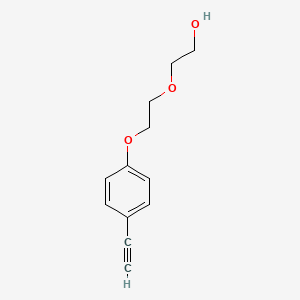
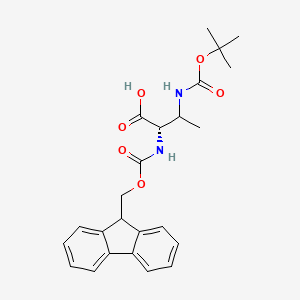

![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
